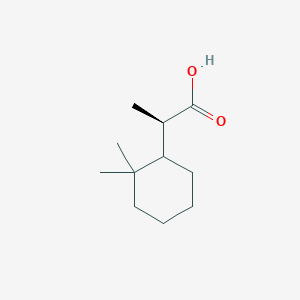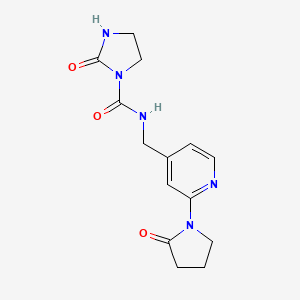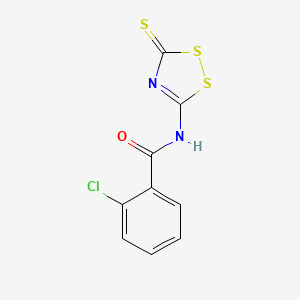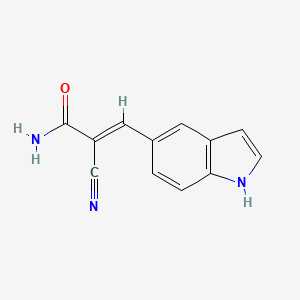![molecular formula C13H12N6O3 B2795811 3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034326-06-0](/img/structure/B2795811.png)
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide” appears to be a complex organic molecule that contains several functional groups and rings, including a methoxy group, a triazolo[4,3-b]pyridazine ring, a carbamoyl group, and a pyridine ring. The presence of these functional groups and rings suggests that this compound could have interesting chemical and physical properties, and potentially useful biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolo[4,3-b]pyridazine ring, the introduction of the methoxy group, and the attachment of the carbamoyl group. However, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The triazolo[4,3-b]pyridazine ring system is a fused ring system that contains both nitrogen and carbon atoms. The methoxy group is an ether functional group, which could contribute to the compound’s solubility in certain solvents. The carbamoyl group contains a carbonyl (C=O) and an amine (NH2), which could participate in various chemical reactions.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carbamoyl group, for example, could potentially undergo reactions involving the carbonyl or the amine. The methoxy group could potentially be cleaved under certain conditions. The triazolo[4,3-b]pyridazine ring might also participate in reactions, particularly if one or more of its nitrogen atoms are not part of other functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the methoxy and carbamoyl groups. Its melting and boiling points would be influenced by the size and shape of the molecule, as well as by the types of intermolecular forces it can form.Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with the 1,2,4-triazolo[4,3-a]pyridine structure have been synthesized and evaluated for their antimicrobial activity. The research by Prakash et al. (2011) demonstrated that new derivatives of this chemical family possess potent antimicrobial agents, indicating their potential application in developing new treatments against bacterial and fungal infections (Prakash et al., 2011).
Cytotoxic Agents in Cancer Research
Another study focused on the synthesis of fused 1,2,4-triazoles as cytotoxic agents against various cancer cell lines. Zheng et al. (2015) found that specific derivatives showed potent antiproliferative activity, highlighting the potential use of these compounds in cancer therapy (Zheng et al., 2015).
Herbicidal Activity
Research into the substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds, such as those by Moran (2003), revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their utility in agricultural sciences (Moran, 2003).
Safety And Hazards
Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk.
Future Directions
Further research could involve synthesizing this compound and studying its properties in more detail. If it does have interesting biological activity, it could be studied as a potential pharmaceutical. Additionally, modifications could be made to its structure to see how these affect its properties and activity.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and experimental data are needed.
properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-oxidopyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3/c1-22-12-5-4-10-15-16-11(19(10)17-12)7-14-13(20)9-3-2-6-18(21)8-9/h2-6,8H,7H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKQRSGBSPIRAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=C[N+](=CC=C3)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)naphthalene-2-carboxamide](/img/structure/B2795728.png)
![2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2795729.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2795730.png)
![8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2795731.png)
![(Z)-methyl 2-(6-methyl-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2795732.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2795733.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)
![Spiro[2,4-dihydro-1H-1,8-naphthyridine-3,1'-cyclobutane]](/img/structure/B2795737.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)




